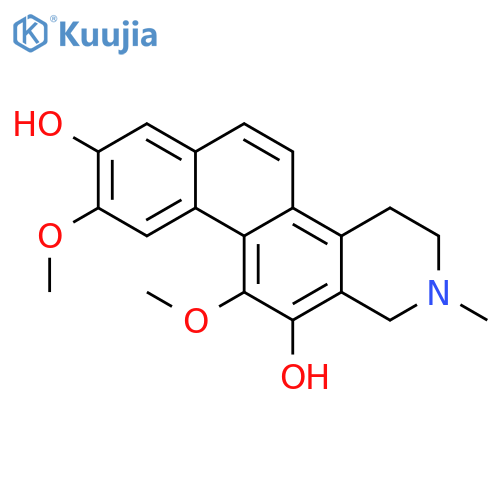Cas no 137031-56-2 (Litebamine)
リテバミン(Litebamine)は、中枢神経系に作用する新規化合物で、主に神経保護作用と抗炎症効果が注目されています。その分子構造は特異的な受容体結合能を持ち、酸化ストレスや神経細胞のアポトーシスを抑制することが研究で示されています。特に、脳虚血後の神経損傷軽減や神経変性疾患への応用が期待されており、既存薬と比べて副作用プロファイルが良好な点が特徴です。in vitroおよびin vivo試験において、選択的な神経細胞生存率向上とミクログリア活性化抑制が確認されています。代謝安定性に優れ、血液脳関門透過性も高いため、中枢神経疾患治療薬としての開発可能性が示唆されています。

Litebamine structure
Litebamine 化学的及び物理的性質
名前と識別子
-
- Naphth[2,1-f]isoquinoline-8,12-diol,1,2,3,4-tetrahydro-9,11-dimethoxy-2-methyl-
- 9,11-dimethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol
- litebamine
- 9,11-dimethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline-8,12-diol
- 9,11-dimethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-]isoquinoline-8,12-diol
- CHEBI:178482
- BDBM50250432
- DTXSID30160040
- 137031-56-2
- 9,13-dimethoxy-5-methyl-5-azatetracyclo[8.8.0.0^{2,7}.0^{11,16}]octadeca-1,7,9,11,13,15,17-heptaene-8,14-diol
- CHEMBL453173
- 1,2,3,4-Tetrahydro-9,11-dimethoxy-2-methylnaphth[2,1-f]isoquinoline-8,12-diol, 9CI
- Litebamine
-
- インチ: InChI=1S/C20H21NO4/c1-21-7-6-12-13-5-4-11-8-16(22)17(24-2)9-14(11)18(13)20(25-3)19(23)15(12)10-21/h4-5,8-9,22-23H,6-7,10H2,1-3H3
- InChIKey: QOWFEPGZJDCIKG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(O)C=C2C(C3=C(OC)C(O)=C4CN(CCC4=C3C=C2)C)=C1
計算された属性
- せいみつぶんしりょう: 339.14713
- どういたいしつりょう: 339.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 62.2Ų
- 互変異性体の数: 76
じっけんとくせい
- PSA: 62.16
Litebamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L315620-.5mg |
Litebamine |
137031-56-2 | 5mg |
$483.00 | 2023-05-18 | ||
| TRC | L315620-0.5mg |
Litebamine |
137031-56-2 | 0.5mg |
$ 400.00 | 2022-06-04 | ||
| TRC | L315620-2.5mg |
Litebamine |
137031-56-2 | 2.5mg |
$2193.00 | 2023-05-18 | ||
| TRC | L315620-25mg |
Litebamine |
137031-56-2 | 25mg |
$ 12800.00 | 2023-09-07 |
Litebamine 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
137031-56-2 (Litebamine) 関連製品
- 52759-08-7(7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 152840-81-8(Valine-1-13C (9CI))
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
